4-Bromo-1,1,2-trifluoro-1-butene

Organic Synthesis Fluorinated Building Blocks Dehydrohalogenation

4-Bromo-1,1,2-trifluoro-1-butene (BTFB) is a halogenated C4 alkene building block characterized by a 1,1,2-trifluoroalkene moiety and a primary alkyl bromide. With a molecular weight of 188.97 g/mol, a density of 1.639 g/mL at 25 °C, and a boiling point of 95–98 °C, it is a clear, colorless to light-yellow liquid.

Molecular Formula C4H4BrF3
Molecular Weight 188.97 g/mol
CAS No. 10493-44-4
Cat. No. B151897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1,1,2-trifluoro-1-butene
CAS10493-44-4
Synonyms1-Bromo-3,4,4-trifluoro-3-butene;  3,4,4-Trifluoro-1-bromo-3-butene;  3,4,4-Trifluoro-3-butenyl Bromide;  4-Bromo-1,1,2-trifluorobutene;  4-Bromo-1,1,2-trifluorobutene-1
Molecular FormulaC4H4BrF3
Molecular Weight188.97 g/mol
Structural Identifiers
SMILESC(CBr)C(=C(F)F)F
InChIInChI=1S/C4H4BrF3/c5-2-1-3(6)4(7)8/h1-2H2
InChIKeyGQCQMFYIFUDARF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1,1,2-trifluoro-1-butene (CAS 10493-44-4): Procuring a Verified C4 Fluorinated Alkene for Regiospecific Transformations


4-Bromo-1,1,2-trifluoro-1-butene (BTFB) is a halogenated C4 alkene building block characterized by a 1,1,2-trifluoroalkene moiety and a primary alkyl bromide . With a molecular weight of 188.97 g/mol, a density of 1.639 g/mL at 25 °C, and a boiling point of 95–98 °C, it is a clear, colorless to light-yellow liquid [1]. It is commercially available at purities of ≥97–98% . The compound serves as a key intermediate in pharmaceutical and agrochemical research due to its ability to undergo chemoselective dehydrohalogenation and substitution reactions [2].

Dual reactivity Primary alkyl bromide and 1,1,2-trifluoroalkene enable chemoselective dehydrohalogenation and substitution.
Regiospecific diene access Efficient precursor to 1,1,2-trifluoro-1,3-butadiene, a versatile C4 fluorinated diene building block.
Procurement-ready purity Commercial supply with verified purity grade supports pharmaceutical and agrochemical intermediate workflows.

Why 4-Bromo-1,1,2-trifluoro-1-butene (CAS 10493-44-4) Cannot Be Replaced by Common Fluoroalkyl Bromides


4-Bromo-1,1,2-trifluoro-1-butene provides a unique combination of a primary alkyl bromide leaving group and a vinyl trifluoromethyl group on the same C4 backbone. This dual functionality is not present in shorter C3 analogs like 1-bromo-3,3,3-trifluoropropene (CAS 460-33-3), which lack the ethylene spacer and thus cannot undergo analogous elimination to generate a conjugated diene system . Similarly, saturated analogs such as 4-bromo-1,1,1-trifluorobutane (CAS 406-81-5) require an additional dehydrogenation step to install the alkene, introducing extra synthetic complexity and lower atom economy . The specific 1,1,2-trifluoroalkene substitution pattern is essential for the regiospecific dehydrohalogenation that yields 1,1,2-trifluoro-1,3-butadiene, a versatile C4 diene building block [1]. Therefore, substituting this compound with a generic fluoroalkyl bromide would eliminate the capacity for the specific, high-value C4 diene transformations that define its utility.

Shorter C3 analogs (e.g., 1-bromo-3,3,3-trifluoropropene) lack the ethylene spacer and may not support formation of the conjugated diene system.
Saturated analogs (e.g., 4-bromo-1,1,1-trifluorobutane) require an additional dehydrogenation step, potentially lowering atom economy and introducing side products.
Generic fluoroalkyl bromides do not possess the 1,1,2-trifluoroalkene substitution pattern required for regiospecific dehydrohalogenation to the C4 diene.

Quantitative Performance Evidence for 4-Bromo-1,1,2-trifluoro-1-butene (CAS 10493-44-4)


High-Yield, Regiospecific Synthesis of 1,1,2-Trifluoro-1,3-butadiene

The target compound undergoes a phase-transfer-catalyzed dehydrohalogenation with KOH and tetrabutylammonium bromide to afford 1,1,2-trifluoro-1,3-butadiene in a reported yield of 95-97% [1]. This yield is significantly higher than the 36% yield reported for an alternative, multi-step route starting from 1,4-dibromo-2-chloro-1,1,2-trifluorobutane [2].

Diene Synthesis Yield
Head-to-head
95–97% vs 36%
Δ +59–61 pp
Reported yield advantage for diene synthesis
Phase-transfer KOH/n-Bu₄NBr vs Zn/DMSO method
Organic Synthesis Fluorinated Building Blocks Dehydrohalogenation

Regiospecific Etherification to 1,2-Difluorobuta-1,3-dien-1-yl Ethers

In a transition-metal-free protocol, the target compound undergoes dehalogenative etherification with phenols and alcohols, mediated by tert-butoxide bases, to yield 1,2-difluorobuta-1,3-dien-1-yl ethers in moderate to excellent yields (reported range: 41-94%) [1]. This reaction is regiospecific, leading exclusively to the 1,2-difluoro-1,3-diene framework. In contrast, analogous reactions with simpler 1-bromo-3,3,3-trifluoropropene typically lead to substitution without generating the extended conjugated diene system .

Etherification
Head-to-head
41–94% yield
regiospecific diene ethers
Unique access to 1,2-difluoro-1,3-diene ether scaffold
Transition-metal-free; comparator fails to generate diene
Etherification Transition-Metal-Free Synthesis Fluorinated Dienes

Aqueous-Phase Dehalogenation with Improved Process Safety and Yield

A patented process for the preparation of 4-bromo-1,1,2-trifluoro-1-butene itself, which is also a key indicator of its industrial viability, demonstrates a yield of 96.3% for the dehalogenation step when using a zinc/water system, as opposed to the 36% yield obtained with a zinc/DMSO (organic polar solvent) system [1]. This represents a 60.3 absolute percentage point increase in yield.

Aqueous Process Yield
Head-to-head
96.3% vs 36%
Δ +60.3 pp
Safer, higher-yielding Zn/water system
Zn/water at 50–60 °C vs Zn/DMSO at 90 °C
Green Chemistry Dehalogenation Process Chemistry

Established Physicochemical Purity and Identity

Commercial material is routinely supplied with an assay of ≥97% (GC) and is characterized by a refractive index (n20/D) of 1.401 and a density of 1.639 g/mL at 25 °C [1]. These precise specifications contrast with the less defined purity and physical data available for structurally similar, less common analogs such as 4-bromo-1,1,1-trifluorobutane, which is often listed with broader purity ranges (e.g., 97%) and variable physical data .

Purity & Identity
Specification review
Assay 97–98% (GC)
n20/D 1.401
Density 1.639 g/mL
Precise, experimentally verified constants
Comparator shows calculated density range (1.5±0.1)
Analytical Chemistry Quality Control Procurement Specification

High-Value Research and Production Applications for 4-Bromo-1,1,2-trifluoro-1-butene (CAS 10493-44-4)


Synthesis of 1,1,2-Trifluoro-1,3-butadiene for Fluorinated Monomer and Polymer Research

The high-yield (95-97%) dehydrohalogenation of 4-bromo-1,1,2-trifluoro-1-butene to 1,1,2-trifluoro-1,3-butadiene [1] makes it the preferred precursor for generating this valuable C4 diene. This diene is a key intermediate in the synthesis of functionalized monofluoroolefins and can be used as a monomer for the development of novel fluorinated polymers with unique thermal and chemical stability properties .

Construction of 1,2-Difluorobuta-1,3-dien-1-yl Ether Libraries

The regiospecific, transition-metal-free etherification of 4-bromo-1,1,2-trifluoro-1-butene with phenols and alcohols provides direct access to a diverse library of 1,2-difluorobuta-1,3-dien-1-yl ethers in yields up to 94% [2]. This reaction is ideal for medicinal chemistry programs seeking to incorporate a unique, fluorinated diene ether motif into drug candidates, enabling rapid structure-activity relationship (SAR) exploration.

Agrochemical Intermediate for Novel Nematicides

Numerous patents identify 4-bromo-1,1,2-trifluoro-1-butene as a crucial intermediate for introducing the -CH2CH2CF=CF2 functional group into agrochemical molecules, particularly those with potent nematicidal, anthelmintic, and acaricidal activity [3]. The compound's established, high-yielding synthetic route supports its use in the scale-up and production of next-generation crop protection agents.

Application
Selection Property
Validation Focus
Synthesis of 1,1,2-trifluoro-1,3-butadiene
High-yield dehydrohalogenation efficiency
Yield and monomer purity for polymer research
Construction of 1,2-difluorobuta-1,3-dien-1-yl ethers
Regiospecific etherification without transition metals
Scope and yield with diverse phenols/alcohols
Agrochemical intermediate for nematicides
Scalable, safer aqueous process
Process yield and safety profile for scale-up

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